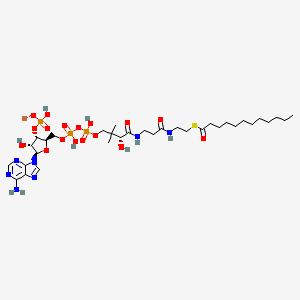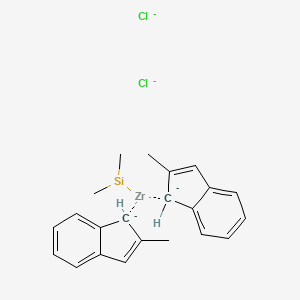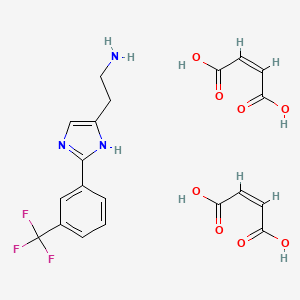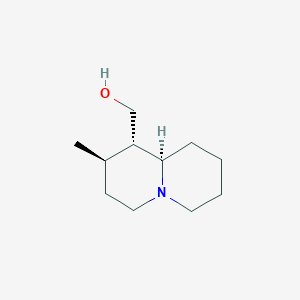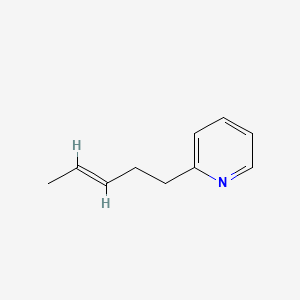
6-Chloro-3-indolyl-beta-D-galactopyranoside
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-indolyl-beta-D-galactopyranoside, also known as Salmon-Gal or Rose-Gal, is a chromogenic substrate for beta-galactosidase . It yields a salmon or rose-colored precipitate when hydrolyzed by the enzyme . This compound is used as a pharmaceutical intermediate to reduce toxicity and as an enzyme substrate in diagnostic reagents .
Molecular Structure Analysis
The molecular formula of 6-Chloro-3-indolyl-beta-D-galactopyranoside is C14H16ClNO6 . The exact mass is 329.0666149 g/mol and the molecular weight is 329.73 g/mol .Chemical Reactions Analysis
6-Chloro-3-indolyl-beta-D-galactopyranoside is hydrolyzed by β-galactosidase to produce a salmon or rose-colored precipitate . This reaction is used in colometric assays to detect recombinants (white) from non-recombinants (salmon) .Physical And Chemical Properties Analysis
6-Chloro-3-indolyl-beta-D-galactopyranoside is a white powder . It is insoluble in water but soluble in DMSO, DMFO, and methanol . The compound is moisture sensitive and should be stored away from water/moisture, heat, and oxidizing agents .科学的研究の応用
Pharmaceutical Intermediate
This compound is used as a pharmaceutical intermediate to reduce toxicity . It plays a crucial role in the synthesis of various pharmaceutical drugs.
Enzyme Substrate in Diagnostic Reagents
It serves as an enzyme substrate in diagnostic reagents . This means it is used in various diagnostic tests to detect the presence of certain enzymes in biological samples.
Detection of β-galactosidase Activity
In conjunction with IPTG, it is used for the detection of β-galactosidase activity in bacterial colonies in a colometric assay . This is a common method used in molecular biology to identify recombinant bacteria.
Identification of Recombinant Bacteria
The compound is used in a colometric assay to detect recombinants (white) from the non-recombinants (SALMON) . This is particularly useful in genetic engineering and biotechnology research.
Simultaneous Detection of GUS and Lac Activities
In conjunction with X-glu, it is useful for the simultaneous detection of GUS and Lac activities on the same plate . This allows researchers to monitor two different gene expression activities at the same time.
Detection of Yeasts with β-glucosidase Activity
It is used as a substrate in a chromogenic medium for the detection of yeasts with β-glucosidase activity . This is important in food safety and microbiology research.
作用機序
Target of Action
The primary target of 6-Chloro-3-indolyl beta-D-glucopyranoside is the enzyme β-glucosidase . This enzyme plays a crucial role in the hydrolysis of glycosidic bonds, converting complex carbohydrates into simple sugars.
Mode of Action
6-Chloro-3-indolyl beta-D-glucopyranoside acts as a substrate for the enzyme β-glucosidase . When this compound comes into contact with β-glucosidase, it undergoes enzymatic hydrolysis, leading to the cleavage of the glycosidic bond .
Biochemical Pathways
The interaction between 6-Chloro-3-indolyl beta-D-glucopyranoside and β-glucosidase is part of the broader carbohydrate metabolism pathway. Specifically, it is involved in the final steps of the digestion of dietary carbohydrates where complex sugars are broken down into monosaccharides for absorption .
Result of Action
Upon enzymatic hydrolysis by β-glucosidase, 6-Chloro-3-indolyl beta-D-glucopyranoside produces a chromogenic product . This results in a color change, which can be used to detect the presence of β-glucosidase-producing organisms, such as certain yeasts .
Safety and Hazards
This compound is used in research and is not intended for food, drug, pesticide, or biocidal product use . It should be handled with personal protective equipment/face protection and adequate ventilation . Contact with skin, eyes, or clothing should be avoided, as well as ingestion and inhalation . The compound is moisture sensitive and should be stored under inert gas in a cool, dry, and well-ventilated condition .
将来の方向性
The future directions of 6-Chloro-3-indolyl-beta-D-galactopyranoside could involve its continued use as a pharmaceutical intermediate and as an enzyme substrate in diagnostic reagents . Its use in conjunction with IPTG for the detection of β-galactosidase activity in bacterial colonies could continue to be a valuable tool in research .
特性
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO6/c15-6-1-2-7-8(3-6)16-4-9(7)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10-,11-,12+,13-,14-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWBAXBVBGNSPW-RKQHYHRCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4S,5S,6R)-2-((6-Chloro-1H-indol-3-yl)oxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol | |
Q & A
Q1: How was 6-chloro-3-indolyl-β-D-galactopyranoside used to identify growth-arrest genes in the research?
A1: The research utilized a transient transfection assay to study genes potentially involved in growth arrest. Researchers introduced two plasmids into A7r5 vascular smooth muscle cells: one expressing β-galactosidase (β-gal) and another carrying a potential growth-inhibitory gene []. After a period of incubation and DNA labeling with 5-bromo-2-deoxyuridine (BrdU), they used 6-chloro-3-indolyl-β-D-galactopyranoside to identify transfected cells. This compound acts as a substrate for β-gal, producing a visible blue precipitate upon cleavage. This color change specifically marked the transfected cells, allowing researchers to focus on their BrdU incorporation as an indicator of DNA synthesis and, consequently, cell cycle progression []. By comparing BrdU incorporation in cells with and without the potential growth-inhibitory gene, researchers could assess the gene's effect on cell cycle progression.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



